molecular formula C32H27N3 B12428849 4-((4-Amino-3-methylphenyl)(4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)methyl)-N-phenylaniline

4-((4-Amino-3-methylphenyl)(4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)methyl)-N-phenylaniline

Cat. No.: B12428849
M. Wt: 453.6 g/mol
InChI Key: LBLFVSANTXZPEX-UHFFFAOYSA-N
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Description

Water Blue, also known as Aniline Blue, Acid Blue 22, Soluble Blue 3M, Marine Blue V, or C.I. 42755, is a chemical compound widely used as a stain in histology. It is known for its ability to stain collagen blue in tissue sections. Water Blue is soluble in water and slightly soluble in ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Water Blue can be synthesized through the sulfonation of triphenylmethane derivativesThe final product is obtained by sulfonation of the amino-substituted triphenylmethane .

Industrial Production Methods

In industrial settings, Water Blue is produced using large-scale sulfonation reactors. The process involves the controlled addition of sulfuric acid to triphenylmethane derivatives under specific temperature and pressure conditions. The reaction mixture is then subjected to nitration and reduction steps, followed by sulfonation to yield the final product. The purity of Water Blue is ensured through multiple purification steps, including filtration and crystallization .

Chemical Reactions Analysis

Types of Reactions

Water Blue undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Water Blue has a wide range of applications in scientific research:

Mechanism of Action

Water Blue exerts its staining effect by binding to specific molecular targets within tissues. The compound interacts with collagen fibers, forming stable complexes that result in the blue coloration. The binding is facilitated by the sulfonic acid groups, which enhance the solubility and interaction of Water Blue with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Water Blue

Water Blue is unique due to its specific affinity for collagen, making it an essential tool in histological studies. Its ability to produce a distinct blue color allows for clear visualization of collagen fibers, which is crucial for various diagnostic and research applications .

Properties

Molecular Formula

C32H27N3

Molecular Weight

453.6 g/mol

IUPAC Name

4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline

InChI

InChI=1S/C32H27N3/c1-23-22-26(16-21-31(23)33)32(24-12-17-29(18-13-24)34-27-8-4-2-5-9-27)25-14-19-30(20-15-25)35-28-10-6-3-7-11-28/h2-22,34H,33H2,1H3

InChI Key

LBLFVSANTXZPEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N

Origin of Product

United States

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